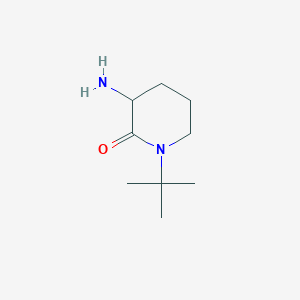

3-Amino-1-tert-butylpiperidin-2-one

Description

3-Amino-1-tert-butylpiperidin-2-one is a piperidine-derived small molecule scaffold with a tertiary butyl group at the 1-position and an amino group at the 3-position of the piperidin-2-one ring. Its hydrochloride salt (CAS: 2173996-52-4) is commercially available as a laboratory reagent, with a molecular formula of C₉H₁₉ClN₂O, molecular weight 206.7 g/mol, and a purity of ≥95% . The compound is marketed for its versatility in medicinal chemistry and drug discovery, particularly as a building block for synthesizing pharmacologically active molecules. However, key physicochemical properties such as melting point, solubility, and stability remain unspecified in available sources .

Properties

CAS No. |

1341932-08-8 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-amino-1-tert-butylpiperidin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3 |

InChI Key |

PXGBGPDRDABIBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCCC(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-tert-butylpiperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-tert-butylpiperidin-2-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-tert-butylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives

Reduction: Reduced amines or alcohols

Substitution: Substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an intermediate in the development of pharmaceuticals. It serves as a building block for synthesizing bioactive molecules, particularly those targeting neurological disorders such as Alzheimer's disease. Its derivatives are explored for their ability to inhibit specific kinases involved in disease pathways, making it a valuable compound in drug discovery .

Organic Synthesis

In organic chemistry, 3-Amino-1-tert-butylpiperidin-2-one is utilized as a synthetic intermediate for various chemical entities. Its reactivity allows for the formation of diverse compounds through modifications at the amino or carbonyl groups. This versatility is crucial for developing new materials and specialty chemicals.

Biological Research

The compound is employed in biological studies to investigate the effects of piperidine derivatives on cellular systems. It has been used to explore interactions with enzymes and receptors, contributing to understanding metabolic pathways and potential therapeutic targets .

Data Tables

Case Study 1: Development of Alzheimer's Therapeutics

A study highlighted the use of 3-Amino-1-tert-butylpiperidin-2-one as a precursor in synthesizing compounds aimed at treating Alzheimer’s disease. The derivatives demonstrated inhibitory activity against specific kinases involved in neuronal signaling pathways, showing promise in restoring cognitive function in preclinical models .

Case Study 2: Synthesis of Bioactive Molecules

Research focused on modifying the piperidine structure to enhance biological activity led to the discovery of several derivatives with improved potency against targeted enzymes. These findings underscore the compound's utility in developing new therapeutic agents that can modulate biological processes effectively .

Mechanism of Action

The mechanism of action of 3-Amino-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 3-amino-1-tert-butylpiperidin-2-one:

Chemical and Functional Differences

Reactivity and Stability

- The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays .

- TR-B227911 : The absence of a ketone group (compared to the piperidin-2-one core) suggests altered reactivity, possibly favoring nucleophilic substitution or alkylation reactions .

- (S)-2-Amino-1-...-butan-1-one: The benzyl-cyclopropyl moiety introduces aromatic and strained ring systems, which may enhance binding to hydrophobic pockets in proteins .

Challenges and Limitations

Data Gaps : Critical parameters like melting points, solubility, and toxicity profiles are unavailable for all compounds, complicating direct comparisons.

Synthetic Complexity: The (S)-2-amino derivative’s intricate structure may limit scalability .

Cost-Effectiveness : The hydrochloride salt’s high price (1,512 €/500 mg) could restrict large-scale use .

Biological Activity

3-Amino-1-tert-butylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

The synthesis of 3-Amino-1-tert-butylpiperidin-2-one typically involves starting materials such as piperidine and tert-butylamine, with reaction conditions maintained at temperatures between 60-80°C in solvents like ethanol or methanol. Catalysts, such as palladium on carbon (Pd/C), may be employed to enhance reaction efficiency. The final product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that 3-Amino-1-tert-butylpiperidin-2-one exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including resistant forms of Staphylococcus aureus. The compound's mechanism involves interference with microbial cell wall synthesis and protein function, leading to inhibited growth .

Anticancer Potential

The compound has also shown promise in anticancer research. It acts as an inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in various signaling pathways associated with cancer progression. Inhibiting SYK can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in oncology .

Neuropharmacological Effects

Recent studies have suggested that 3-Amino-1-tert-butylpiperidin-2-one may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with muscarinic acetylcholine receptors may enhance cognitive functions and provide neuroprotective effects .

The biological activity of 3-Amino-1-tert-butylpiperidin-2-one can be attributed to its structural features. The amino group allows for the formation of hydrogen bonds with biological targets, while the bulky tert-butyl group influences binding affinity and selectivity. This structural arrangement enhances the compound's stability and efficacy in various biological contexts.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-Amino-1-methylpiperidin-2-one | Methyl group | Moderate antimicrobial |

| 3-Amino-1-isopropylpiperidin-2-one | Isopropyl group | Lower anticancer activity |

| 3-Amino-1-ethylpiperidin-2-one | Ethyl group | Similar properties |

The presence of the tert-butyl group in 3-Amino-1-tert-butylpiperidin-2-one distinguishes it from other analogs, contributing to enhanced biological activity and stability .

Case Studies

Case Study 1: Antimicrobial Efficacy

A high-throughput screening study evaluated the antimicrobial efficacy of 3-Amino-1-tert-butylpiperidin-2-one against S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

In vitro studies on cancer cell lines showed that treatment with 3-Amino-1-tert-butylpiperidin-2-one led to a dose-dependent decrease in cell proliferation, particularly in lymphoma models. The compound's ability to inhibit SYK was confirmed through kinase assays, highlighting its therapeutic potential in hematological malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-tert-butylpiperidin-2-one, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of tert-butyl-protected precursors followed by amination. Key steps include Boc (tert-butoxycarbonyl) group protection/deprotection to control reactivity . Purity validation requires HPLC (>95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation, particularly to confirm the stereochemistry of the piperidin-2-one ring and tert-butyl positioning .

Q. Which analytical techniques are essential for characterizing 3-Amino-1-tert-butylpiperidin-2-one?

- Methodological Answer :

- Spectroscopy : FT-IR to identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

- X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment .

Q. What safety protocols are critical when handling 3-Amino-1-tert-butylpiperidin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Amino-1-tert-butylpiperidin-2-one?

- Methodological Answer :

- Replication Studies : Reproduce experiments under standardized conditions (e.g., pH, temperature, solvent systems).

- Meta-Analysis : Systematically compare datasets across studies to identify confounding variables (e.g., impurities, assay protocols).

- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Data Triangulation : Combine quantitative (e.g., IC₅₀ values) and qualitative (e.g., molecular docking) evidence to confirm mechanisms .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of 3-Amino-1-tert-butylpiperidin-2-one?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability using tools like GROMACS.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity.

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors) and prioritize synthesis targets .

Q. How can structural modifications enhance the pharmacological profile of 3-Amino-1-tert-butylpiperidin-2-one?

- Methodological Answer :

- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) to the piperidinone ring to modulate reactivity.

- Bioisosteric Replacement : Substitute the tert-butyl group with cyclopropane or adamantane to improve metabolic stability.

- Prodrug Design : Esterify the amine group to enhance bioavailability .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at room temperature .

Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to formulate research questions about this compound’s therapeutic potential?

- Example :

- Population (P) : In vitro cancer cell lines (e.g., HeLa, MCF-7).

- Intervention (I) : Dose-dependent exposure to 3-Amino-1-tert-butylpiperidin-2-one.

- Comparison (C) : Untreated controls or standard chemotherapeutic agents.

- Outcome (O) : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).

- Time (T) : 24–72-hour exposure periods .

Q. What strategies ensure methodological rigor in studies involving this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.